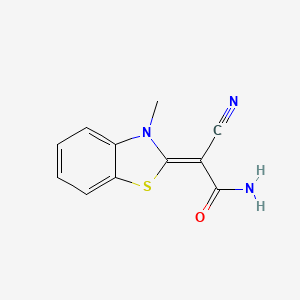
(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide typically involves the condensation of 3-methyl-2-aminobenzothiazole with cyanoacetic acid or its derivatives under specific reaction conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or methanol are commonly used.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole ring or the cyano group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzothiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound could be investigated for similar biological activities.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic properties. Benzothiazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, the compound could be used in the development of new materials, dyes, or agrochemicals. Its chemical properties may lend themselves to applications in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its diverse biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Cyanoacetamide: A key building block in the synthesis of cyano-containing compounds.
Uniqueness
(2Z)-2-Cyano-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)acetamide is unique due to the presence of both a cyano group and an acetamide group, which may confer distinct chemical and biological properties compared to other benzothiazole derivatives
Properties
Molecular Formula |
C11H9N3OS |
|---|---|
Molecular Weight |
231.28 g/mol |
IUPAC Name |
(2Z)-2-cyano-2-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-14-8-4-2-3-5-9(8)16-11(14)7(6-12)10(13)15/h2-5H,1H3,(H2,13,15)/b11-7- |
InChI Key |
VZLJDOJKVXNZOJ-XFFZJAGNSA-N |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C(/C#N)\C(=O)N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)
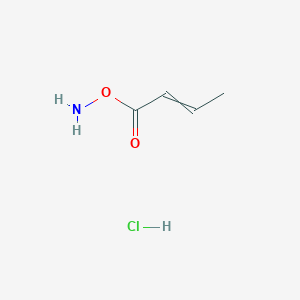
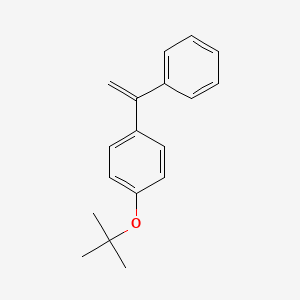
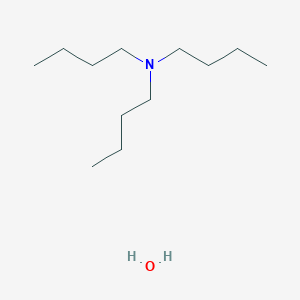
![1,1',1'',1''',1''''-[{6-[(Undec-10-en-1-yl)oxy]benzene-1,2,3,4,5-pentayl}penta(ethyne-2,1-diyl)]pentakis(4-pentylbenzene)](/img/structure/B14280081.png)
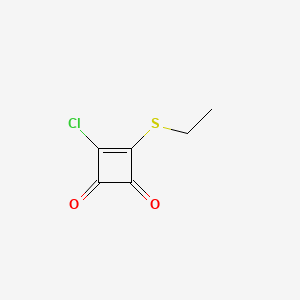
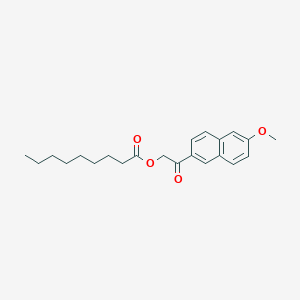
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)
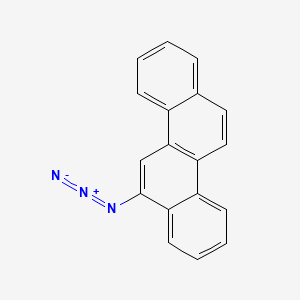
![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)
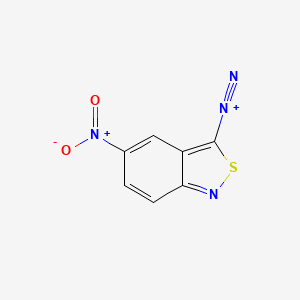
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
